molecular formula C20H19N3O4S B2625632 N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1206993-61-4

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No. B2625632
M. Wt: 397.45
InChI Key: SOZBZQOBWUUJRN-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide” is a compound that is a derivative of coumarin . Coumarins are a group of compounds known for their wide spectrum of biological activity, including antibacterial and antifungal properties .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, including those containing the thiazole and chromene moieties, have been extensively studied for their diverse biological activities. The stability and bioactivity of these nuclei have inspired researchers to develop novel derivatives for medicinal applications. These compounds have shown promise in antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). Additionally, they address the challenge of solubility, a major hurdle in drug development, suggesting their potential in overcoming antibiotic resistance.

Pharmacological Significance of Coumarins and Thiazoles

Coumarins and thiazole derivatives, closely related to the chromene and thiazolyl moieties of the compound , have been identified for their significant pharmacological properties. Studies have highlighted the synthesis of benzofused thiazole derivatives, evaluated for in vitro antioxidant and anti-inflammatory activities, underscoring the potential of these scaffolds in the development of therapeutic agents (Raut et al., 2020). These findings support the exploration of N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide for similar biological activities.

Antitubercular Activity

Compounds related to the structure of interest have also been investigated for their antitubercular activity. Modifications of the isoniazid structure, incorporating heteroaromatic-isonicotinohydrazide and hydrazone derivatives, have shown promising in vitro efficacy against Mycobacterium tuberculosis and other mycobacterial strains, highlighting their potential in addressing antibiotic-resistant TB strains (Asif, 2014).

Antioxidant and Anti-inflammatory Agents

The search for new antioxidant and anti-inflammatory agents has led to the development of benzofused thiazole analogues. These compounds exhibit potential antioxidant activity against various reactive species and distinct anti-inflammatory activity compared to standard references, suggesting their utility in medicinal chemistry (Raut et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not clearly mentioned in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future research directions could involve further investigation into the biological activities of this compound, as well as optimization of its synthesis process. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could potentially have significant applications in medicinal chemistry .

properties

IUPAC Name

N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-17(22-15-9-13-7-3-4-8-16(13)27-19(15)26)10-14-11-28-20(21-14)23-18(25)12-5-1-2-6-12/h3-4,7-9,11-12H,1-2,5-6,10H2,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZBZQOBWUUJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide

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